Diazafluoren-2-amine
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Overview
Description
Diazafluoren-2-amine is a nitrogen-containing heterocyclic compound derived from fluorene. It is characterized by the presence of two nitrogen atoms in the fluorene ring system, which significantly alters its chemical properties compared to its parent compound. This compound is of interest in various fields due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazafluoren-2-amine typically involves the modification of fluorene derivatives. One common method is the oxidative ring contraction of 1,10-phenanthroline using permanganate in basic aqueous media, resulting in the formation of 4,5-diazafluoren-9-one. This intermediate is then subjected to a Wolff–Kishner reduction using hydrazine monohydrate at high temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diazafluoren-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diazafluorenone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine monohydrate is often used for reduction reactions.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions include various diazafluorenone derivatives, substituted diazafluorenes, and reduced amine compounds.
Scientific Research Applications
Diazafluoren-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of diazafluoren-2-amine involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and altering their reactivity. In biological systems, its mechanism of action is related to its ability to interact with biomolecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound of diazafluoren-2-amine, lacking nitrogen atoms.
4,5-Diazafluorene: A closely related compound with similar structural features but different reactivity.
Diazafluorenone: An oxidized derivative of this compound.
Uniqueness
Its ability to form stable complexes with metals and its diverse reactivity make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H9N3 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
9H-indeno[2,1-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9N3/c12-11-13-6-9-8-4-2-1-3-7(8)5-10(9)14-11/h1-4,6H,5H2,(H2,12,13,14) |
InChI Key |
QTGLQKHYADFQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CN=C(N=C31)N |
Origin of Product |
United States |
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